N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)-S-methyl-L-cysteine
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Overview
Description
2-(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-(METHYLSULFANYL)PROPANOIC ACID is a complex organic compound that features a combination of chromen, methoxyphenyl, and propanoic acid moieties
Preparation Methods
The synthesis of 2-(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-(METHYLSULFANYL)PROPANOIC ACID typically involves multicomponent condensation reactions. One reported method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The chromen moiety can be reduced to dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-(METHYLSULFANYL)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other chromen derivatives and methoxyphenyl-containing molecules. Compared to these, 2-(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)-3-(METHYLSULFANYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
Properties
Molecular Formula |
C22H21NO7S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C22H21NO7S/c1-28-14-5-3-13(4-6-14)17-10-21(25)30-19-9-15(7-8-16(17)19)29-11-20(24)23-18(12-31-2)22(26)27/h3-10,18H,11-12H2,1-2H3,(H,23,24)(H,26,27)/t18-/m0/s1 |
InChI Key |
IWYHHRDSNSGTDZ-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](CSC)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NC(CSC)C(=O)O |
Origin of Product |
United States |
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